![molecular formula C6H5IN4 B12292262 1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- CAS No. 2077188-79-3](/img/structure/B12292262.png)
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an iodine atom at the 3-position of the pyrazole ring adds unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- typically involves the formation of the pyrazolopyridine core followed by iodination. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridin-4-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-1H-pyrazolo[3,4-b]pyridin-4-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Different ring fusion pattern, which can affect its chemical behavior and applications.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
2077188-79-3 | |
Molekularformel |
C6H5IN4 |
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
3-iodo-2H-pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C6H5IN4/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H3,8,9,10,11) |
InChI-Schlüssel |
CMZSOOIKEIEJJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(NN=C2N=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.